2-Amino-5-cyanobenzoic acid
Overview
Description
2-Amino-5-cyanobenzoic acid is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be of interest due to its potential applications in pharmaceuticals and organic synthesis, as indicated by the research on similar compounds.
Synthesis Analysis
The synthesis of compounds related to 2-amino-5-cyanobenzoic acid is described in several papers. For instance, paper details the synthesis of 2-amino-4,5-dimethylbenzoic acid through a multi-step process involving condensation, cyclization, and oxidation, with an overall yield of 34.3%. This method could potentially be adapted for the synthesis of 2-amino-5-cyanobenzoic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-5-cyanobenzoic acid has been characterized using various analytical techniques. For example, the molecular and crystal structure of a substituted 2-aminobenzo[b]pyran was established by X-ray diffraction analysis in paper . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of aminobenzoic acids is explored in papers and . Paper discusses the reactions of 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles, leading to the formation of new classes of unnatural amino acids. Similarly, paper examines the reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents, yielding different heterocyclic compounds. These studies provide insights into the types of chemical transformations that 2-amino-5-cyanobenzoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-amino-5-cyanobenzoic acid can be inferred from the studies on similar molecules. For instance, the solubility of co-crystals formed from related compounds is discussed in paper , which could have implications for the solubility of 2-amino-5-cyanobenzoic acid derivatives. Additionally, the hydrolysis of 5-aminodibenzo[a,d]cycloheptanes in paper provides information on the stability and reactivity of amino groups in acidic media, which could be relevant to the behavior of the amino group in 2-amino-5-cyanobenzoic acid.
Scientific Research Applications
Photoluminescent Materials
2-Amino-5-cyanobenzoic acid derivatives, like 6-Amino-8-cyanobenzo[1, 2-b]indolizines, exhibit unique photoluminescent properties. They demonstrate a dramatic blue shift in fluorescence emission when protonated, which is unusual for photoluminescent materials. This characteristic, investigated through acid titration and NMR spectroscopy, makes them potential candidates for pH-responsive optical applications (Outlaw et al., 2016).
Analytical Chemistry
In analytical chemistry, 2-Amino-5-cyanobenzoic acid derivatives are utilized in the labeling of N-glycans. They are known for enhancing mass spectrometric sensitivity, which is crucial for identifying and quantifying glycans. This application is particularly beneficial in glycomics and biotherapeutic analysis, as demonstrated by the labeling of N-glycans on a MALDI target through nonreductive amination (Hronowski et al., 2020).
Synthesis of Unnatural Amino Acids
The reaction of 2-Amino-5-cyanobenzoic acid with various compounds leads to the synthesis of novel amino acids. For example, its interaction with α,β-acetylenic γ-hydroxy nitriles results in the creation of unique zwitterionic amino acids. These synthesized amino acids have potential applications in medicinal chemistry and biochemistry, demonstrating the versatility of 2-Amino-5-cyanobenzoic acid in the field of synthetic organic chemistry (Trofimov et al., 2009).
Solubility Research
Research into the solubility of 2-Amino-5-cyanobenzoic acid derivatives in various solvents is significant for their purification processes. Studies have explored the solubility of related compounds like 2-Amino-3-methylbenzoic acid in different solvents, providing valuable information for their effective application in pharmaceutical and chemical industries (Zhu et al., 2019).
Catalysis in Organic Synthesis
2-Amino-5-cyanobenzoic acid derivatives also find use as catalysts in organic synthesis. For instance, they are involved in the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles. Their role as catalysts emphasizes their importance in facilitating various organic reactions, contributing to the efficiency and yield of the synthesized products (Maleki & Ashrafi, 2014).
Antitumor Applications
2-Amino-5-cyanobenzoic acid derivatives have been investigated for their antitumor properties. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated, demonstrating the potential of these compounds in cancer therapy (Bradshaw et al., 2002).
Chemical Stability and Peptide Bond Cleavage
Investigations into the chemical stability and reactivity of 2-Amino-5-cyanobenzoic acid derivatives have led to insights into peptide bond cleavage. The study of the reactivity of these compounds with proteins and amino acids has provided valuable information for biochemical research and the development of analytical techniques (Jacobson et al., 1973).
properties
IUPAC Name |
2-amino-5-cyanobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNZNIJPAYTWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434821 | |
Record name | 2-Amino-5-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-cyanobenzoic acid | |
CAS RN |
99767-45-0 | |
Record name | 2-Amino-5-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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